molecular formula C14H12N2O2 B7887735 1,4-diamino-2,3-dihydroanthracene-9,10-dione

1,4-diamino-2,3-dihydroanthracene-9,10-dione

Cat. No.: B7887735
M. Wt: 240.26 g/mol
InChI Key: SSGALQHXKMAJTL-UHFFFAOYSA-N
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Description

1,4-Diamino-2,3-dihydroanthraquinone: (1,4-diamino-2,3-dihydroanthracene-9,10-dione) is an anthraquinone-derived dye known for its vibrant violet color. It is commonly used in dyes and marine flares . This compound is also referred to as Solvent Violet 47 .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Diamino-2,3-dihydroanthraquinone is synthesized by reacting 1,4-diaminoanthraquinone with sodium dithionite . The reaction conditions typically involve heating the reactants to facilitate the reduction process.

Industrial Production Methods: The industrial production of 1,4-diamino-2,3-dihydroanthraquinone involves large-scale synthesis using similar reaction conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for use in dyes and other applications.

Chemical Reactions Analysis

Types of Reactions: 1,4-Diamino-2,3-dihydroanthraquinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinone derivatives.

    Reduction: It can be reduced further to form more stable anthracene derivatives.

    Substitution: The amino groups in the compound can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium dithionite is commonly used as a reducing agent.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Anthracene derivatives.

    Substitution: Substituted anthraquinone derivatives.

Scientific Research Applications

1,4-Diamino-2,3-dihydroanthraquinone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-diamino-2,3-dihydroanthraquinone involves its interaction with cellular components, leading to its use as a dye and staining agent. The compound’s molecular structure allows it to bind to specific cellular targets, facilitating its visualization under a microscope. In drug delivery systems, it can interact with cellular membranes to enhance the delivery of therapeutic agents.

Comparison with Similar Compounds

  • 1,4-Diaminoanthraquinone
  • Disperse Red 9
  • Anthracene derivatives

Comparison: 1,4-Diamino-2,3-dihydroanthraquinone is unique due to its specific molecular structure, which imparts its vibrant violet color and makes it suitable for use in dyes and marine flares. Compared to other anthraquinone derivatives, it has distinct chemical properties that make it more effective in certain applications, such as biological staining and industrial dye production .

Properties

IUPAC Name

1,4-diamino-2,3-dihydroanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-4H,5-6,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSGALQHXKMAJTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C2C(=C1N)C(=O)C3=CC=CC=C3C2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=C2C(=C1N)C(=O)C3=CC=CC=C3C2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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